5-Methoxy-1-methyl-4,7-dioxo-4,7-dihydro-1H-indole-3-carbaldehyde
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Overview
Description
5-Methoxy-1-methyl-4,7-dioxo-4,7-dihydro-1H-indole-3-carbaldehyde is a complex organic compound belonging to the indole family. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in various fields such as medicine, chemistry, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1-methyl-4,7-dioxo-4,7-dihydro-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core . Further functionalization steps, such as methoxylation and formylation, are employed to introduce the methoxy and carbaldehyde groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield improvement, cost reduction, and scalability. Techniques such as continuous flow synthesis and the use of efficient catalysts can be employed to enhance the production process .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-1-methyl-4,7-dioxo-4,7-dihydro-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
Scientific Research Applications
5-Methoxy-1-methyl-4,7-dioxo-4,7-dihydro-1H-indole-3-carbaldehyde has numerous applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex indole derivatives and heterocyclic compounds.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 5-Methoxy-1-methyl-4,7-dioxo-4,7-dihydro-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: A closely related compound with similar structural features but lacking the methoxy and methyl groups.
5-Methoxyindole-3-carbaldehyde: Similar to the target compound but without the methyl and dioxo groups.
Uniqueness
5-Methoxy-1-methyl-4,7-dioxo-4,7-dihydro-1H-indole-3-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity . This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H9NO4 |
---|---|
Molecular Weight |
219.19 g/mol |
IUPAC Name |
5-methoxy-1-methyl-4,7-dioxoindole-3-carbaldehyde |
InChI |
InChI=1S/C11H9NO4/c1-12-4-6(5-13)9-10(12)7(14)3-8(16-2)11(9)15/h3-5H,1-2H3 |
InChI Key |
HLFJETLCGBPNDY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1C(=O)C=C(C2=O)OC)C=O |
Origin of Product |
United States |
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